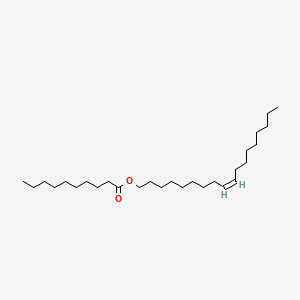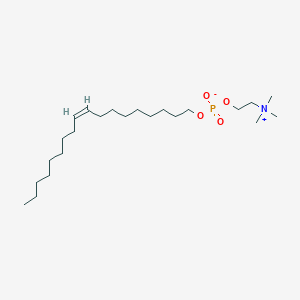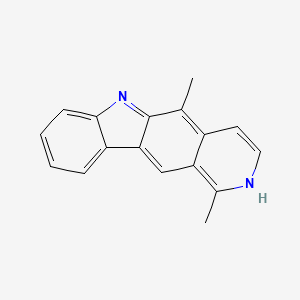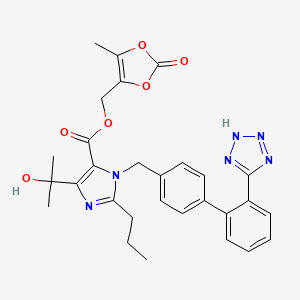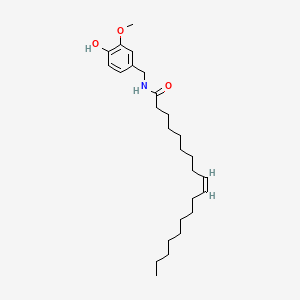![molecular formula C26H35N3O3 B1677337 N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 103233-65-4](/img/structure/B1677337.png)
N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Overview
Description
OPC-14117 is a synthetic antioxidant compound known for its ability to scavenge superoxide radicals. It has been studied extensively for its potential therapeutic effects in conditions involving oxidative stress, such as traumatic brain injury and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OPC-14117 typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as alkylation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of OPC-14117 involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters and purification processes to ensure consistency and quality. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification stages.
Chemical Reactions Analysis
Types of Reactions
OPC-14117 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Under certain conditions, it can be reduced to its corresponding reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OPC-14117 can lead to the formation of various oxidized metabolites, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, OPC-14117 is used as a model compound to study antioxidant mechanisms and the effects of superoxide radical scavenging.
Biology
In biological research, OPC-14117 is investigated for its protective effects against oxidative stress in cellular and animal models. It is used to study the role of oxidative stress in various diseases and to develop potential therapeutic strategies.
Medicine
In medicine, OPC-14117 has shown promise in the treatment of conditions involving oxidative damage, such as traumatic brain injury, stroke, and neurodegenerative diseases. It has been tested in preclinical models for its ability to reduce edema, necrosis, and behavioral deficits following brain injury .
Industry
In the industrial sector, OPC-14117 is explored for its potential use in formulations requiring antioxidant properties, such as in pharmaceuticals and cosmetics.
Mechanism of Action
OPC-14117 exerts its effects primarily through the scavenging of superoxide radicals. It interacts with these radicals to neutralize them, thereby reducing oxidative stress and preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Similar Compounds
Vitamin E: A natural antioxidant that also scavenges free radicals.
N-acetylcysteine: A synthetic antioxidant with similar radical scavenging properties.
Coenzyme Q10: Another antioxidant compound used in various therapeutic applications.
Uniqueness of OPC-14117
OPC-14117 is unique in its specific ability to target superoxide radicals and its potential therapeutic effects in traumatic brain injury and other conditions involving oxidative stress. Unlike some other antioxidants, it has been shown to significantly reduce edema and necrosis in preclinical models .
Properties
CAS No. |
103233-65-4 |
|---|---|
Molecular Formula |
C26H35N3O3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-17-13-18(2)24(31)23-21(17)15-26(3,4)25(23)27-22(30)16-28-9-11-29(12-10-28)19-7-6-8-20(14-19)32-5/h6-8,13-14,25,31H,9-12,15-16H2,1-5H3,(H,27,30) |
InChI Key |
LYAUICDWKQJAGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-hydroxy-1-(4-(3-methoxyphenyl)-1-piperazinyl)acetylamino-2,2,4,6-tetramethylindan OPC 14117 OPC-14117 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


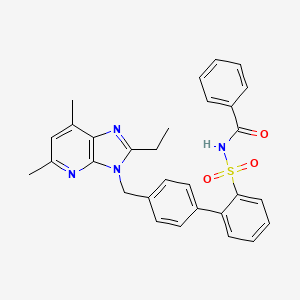

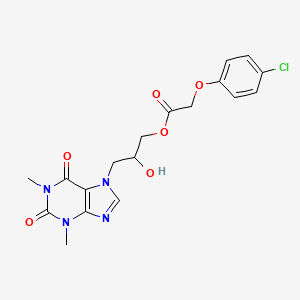
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)

